molecular formula C21H28O10 B12673765 Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate CAS No. 102433-79-4

Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate

Cat. No.: B12673765
CAS No.: 102433-79-4
M. Wt: 440.4 g/mol
InChI Key: CWJPAXCPOMRICA-HBCNLMGRSA-N
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Description

Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate involves multiple steps, including the formation of the trichothecene core structure followed by specific functional group modifications. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise control over reaction conditions. advancements in synthetic organic chemistry have made it possible to produce trichothecenes on a larger scale using optimized reaction pathways and industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate involves its interaction with cellular components, leading to inhibition of protein synthesis and disruption of cellular membranes. The compound targets ribosomes and other molecular pathways, resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate is unique due to its specific functional group arrangement and stereochemistry, which contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

102433-79-4

Molecular Formula

C21H28O10

Molecular Weight

440.4 g/mol

IUPAC Name

[(1S,2R,4S,7R,9S,10R,11S)-4,11-diacetyloxy-9,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C21H28O10/c1-10-6-15-19(8-27-11(2)22,7-14(10)29-12(3)23)18(5)17(30-13(4)24)16(25)21(26,31-15)20(18)9-28-20/h6,14-17,25-26H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20?,21-/m0/s1

InChI Key

CWJPAXCPOMRICA-HBCNLMGRSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@@](C34CO4)(O2)O)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)(O2)O)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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